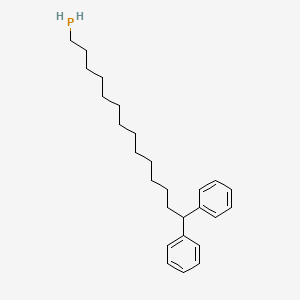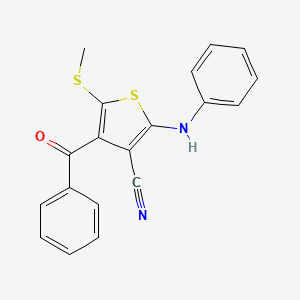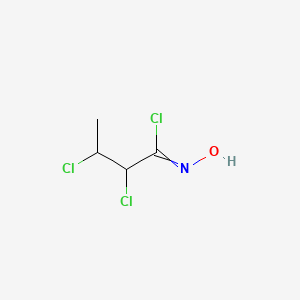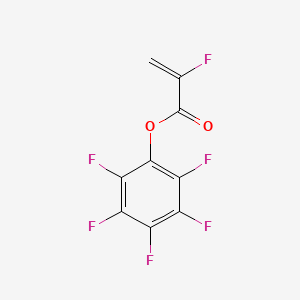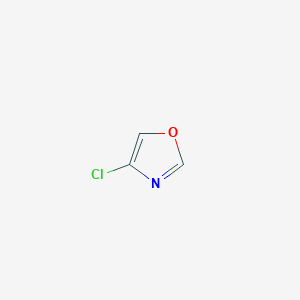![molecular formula C23H24O3 B14295224 4,4'-[(2-Hydroxyphenyl)methylene]bis(2,5-dimethylphenol) CAS No. 129348-96-5](/img/structure/B14295224.png)
4,4'-[(2-Hydroxyphenyl)methylene]bis(2,5-dimethylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha,alpha-Bis(4-hydroxy-2,5-dimethylphenyl)-o-cresol: is an organic compound that belongs to the class of phenolic antioxidants. These compounds are known for their ability to inhibit oxidation processes, making them valuable in various industrial applications, including the stabilization of polymers and the prevention of oxidative degradation in materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha-Bis(4-hydroxy-2,5-dimethylphenyl)-o-cresol typically involves the condensation of 4-hydroxy-2,5-dimethylphenol with o-cresol under acidic or basic conditions. The reaction may require a catalyst to facilitate the formation of the desired product. Common catalysts include sulfuric acid or hydrochloric acid for acidic conditions, and sodium hydroxide or potassium hydroxide for basic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of alpha,alpha-Bis(4-hydroxy-2,5-dimethylphenyl)-o-cresol may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial to achieving a high-quality product. The final compound is typically purified through recrystallization or distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha,alpha-Bis(4-hydroxy-2,5-dimethylphenyl)-o-cresol can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under the influence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Alpha,alpha-Bis(4-hydroxy-2,5-dimethylphenyl)-o-cresol has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the stabilization of plastics, rubbers, and other materials to enhance their durability and lifespan.
Mécanisme D'action
The antioxidant activity of alpha,alpha-Bis(4-hydroxy-2,5-dimethylphenyl)-o-cresol is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them and preventing oxidative damage. The compound may also chelate metal ions, further inhibiting oxidative processes. The molecular targets and pathways involved in its action include the scavenging of reactive oxygen species and the inhibition of lipid peroxidation.
Comparaison Avec Des Composés Similaires
Alpha,alpha-Bis(4-hydroxy-2,5-dimethylphenyl)-o-cresol can be compared with other phenolic antioxidants such as:
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.
Butylated hydroxyanisole (BHA): Another common antioxidant with similar applications.
Tert-butylhydroquinone (TBHQ): Known for its high efficacy in preventing oxidation.
Uniqueness
Alpha,alpha-Bis(4-hydroxy-2,5-dimethylphenyl)-o-cresol is unique due to its specific structure, which may confer distinct antioxidant properties and reactivity compared to other phenolic antioxidants
Propriétés
Numéro CAS |
129348-96-5 |
|---|---|
Formule moléculaire |
C23H24O3 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
4-[(4-hydroxy-2,5-dimethylphenyl)-(2-hydroxyphenyl)methyl]-2,5-dimethylphenol |
InChI |
InChI=1S/C23H24O3/c1-13-11-21(25)15(3)9-18(13)23(17-7-5-6-8-20(17)24)19-10-16(4)22(26)12-14(19)2/h5-12,23-26H,1-4H3 |
Clé InChI |
YNICUQBUXHBYCH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1O)C)C(C2=CC=CC=C2O)C3=C(C=C(C(=C3)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



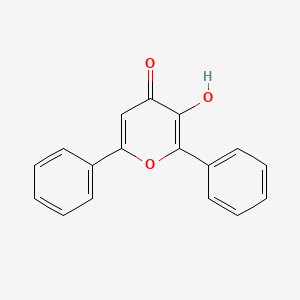
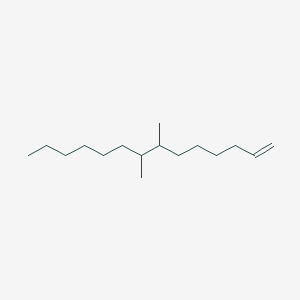
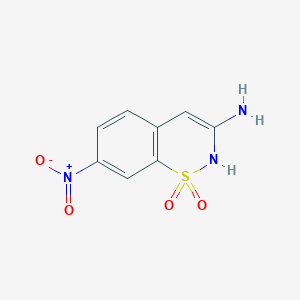

![10-(2-Aminoethyl)benzo[a]phenoxazin-5-one;nitric acid](/img/structure/B14295162.png)
